molecular formula C7H6FN3 B1603168 2-AMINO-5-FLUOROBENZIMIDAZOLE CAS No. 30486-73-8

2-AMINO-5-FLUOROBENZIMIDAZOLE

Cat. No.: B1603168
CAS No.: 30486-73-8
M. Wt: 151.14 g/mol
InChI Key: MKYGXXIXMHTQFA-UHFFFAOYSA-N
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Description

2-AMINO-5-FLUOROBENZIMIDAZOLE is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their wide range of biological activities and are used in various therapeutic applications. The addition of a fluorine atom at the 6th position enhances the compound’s chemical properties, making it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-5-FLUOROBENZIMIDAZOLE typically involves the condensation of o-phenylenediamine with a fluorinated carboxylic acid or its derivatives. One common method is the reaction of 4-fluoro-1,2-phenylenediamine with formic acid under reflux conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzimidazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-AMINO-5-FLUOROBENZIMIDAZOLE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

Chemical Synthesis
AFB serves as a critical building block in the synthesis of more complex molecules. Its reactivity allows for the formation of various derivatives that can be tailored for specific biological activities.

Biological Studies
The compound has been investigated for its potential antimicrobial and antiviral properties , showing efficacy against various pathogens. Its ability to inhibit specific enzymes makes it valuable in studying cellular mechanisms and disease pathways.

Pharmacological Research
AFB has been explored for its therapeutic potential in treating diseases such as cancer and infections. Its interaction with biological targets allows researchers to understand its pharmacodynamics and pharmacokinetics better.

Enzyme Inhibition

AFB is known to inhibit various enzymes, particularly tyrosine kinases and serine/threonine kinases, which are integral to cell signaling pathways. This inhibition can lead to significant alterations in cellular functions, including apoptosis in cancer cells.

Cellular Effects

The compound influences cellular processes by modulating gene expression and metabolism. For instance, it has been shown to induce apoptosis through the intrinsic apoptotic pathway, crucial for cancer treatment.

Anticancer Activity

Research indicates that AFB can significantly inhibit tumor growth across various cancer models. For example, it has been reported to induce G2/M phase arrest in colorectal cancer cells by regulating cyclin B1 expression, leading to increased cytotoxicity.

Antimicrobial Properties

The compound exhibits antimicrobial effects against both Gram-positive and Gram-negative bacteria. Studies have linked structural modifications of AFB to enhanced activity against these pathogens.

Case Studies and Research Findings

StudyFindings
Vitale et al. (2012)AFB derivatives showed effectiveness against Bovine Viral Diarrhea Virus (BVDV) with an EC50 of 1.11 mM.
Shaker et al. (2015)AFB analogues demonstrated comparable potency to doxorubicin against multiple human cancer cell lines.
Moneer et al. (2016)AFB derivatives exhibited significant COX inhibition, suggesting anti-inflammatory potential.
Chang et al. (2012)Developed derivatives that inhibited Helicobacter pylori growth effectively, highlighting AFB's potential in treating gastric infections.

Metabolic Pathways

The metabolic pathways involving AFB are primarily mediated by cytochrome P450 enzymes in the liver, leading to various metabolites that may also exhibit biological activity. Understanding these pathways is essential for assessing the compound's pharmacokinetics and potential toxicity.

Mechanism of Action

The mechanism of action of 2-AMINO-5-FLUOROBENZIMIDAZOLE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular processes. The fluorine atom enhances the compound’s binding affinity and selectivity, making it a potent inhibitor.

Comparison with Similar Compounds

Similar Compounds

    1H-benzimidazol-2-amine: Lacks the fluorine atom, resulting in different chemical properties.

    6-chloro-1H-benzimidazol-2-amine: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and biological activity.

    5-fluoro-1H-benzimidazol-2-amine: Fluorine atom is positioned differently, affecting its chemical behavior.

Uniqueness

2-AMINO-5-FLUOROBENZIMIDAZOLE is unique due to the presence of the fluorine atom at the 6th position, which significantly influences its chemical and biological properties. This modification enhances its stability, binding affinity, and selectivity, making it a valuable compound in medicinal chemistry and drug development.

Biological Activity

2-Amino-5-fluorobenzimidazole is a compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and therapeutic potential, supported by data tables and relevant case studies.

This compound exhibits a range of biochemical properties that contribute to its biological activity:

  • Enzyme Inhibition : The compound is known to inhibit various enzymes, particularly tyrosine kinases and serine/threonine kinases, which play crucial roles in cell signaling pathways. This inhibition can lead to altered cellular functions such as apoptosis in cancer cells.
  • Cellular Effects : It influences cellular processes by modulating gene expression and metabolism. Studies indicate that it can induce apoptosis through the intrinsic apoptotic pathway, which is vital for cancer treatment.

The mechanism by which this compound exerts its effects involves several key interactions:

  • Binding Affinity : The presence of the amino and fluorine groups enhances the compound's binding affinity to specific enzymes and receptors. This allows it to effectively inhibit enzyme activity by occupying active or allosteric sites.
  • Molecular Interactions : The compound interacts with biomolecules, particularly within the nucleus, where it may bind to DNA and nuclear proteins, influencing transcriptional activities and cellular responses .

3. Pharmacological Applications

This compound has been investigated for various pharmacological applications:

  • Anticancer Activity : Research has shown that this compound can significantly inhibit tumor growth in various cancer models. For instance, it has been reported to induce G2/M phase arrest in colorectal cancer cells by regulating cyclin B1 expression, leading to increased cytotoxicity .
  • Antimicrobial Properties : The compound has also been studied for its potential antimicrobial effects against a range of pathogens. Its structural modifications have been linked to enhanced activity against Gram-positive and Gram-negative bacteria .

4. Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

Study ReferenceFocusFindings
Enzyme InhibitionDemonstrated inhibition of tyrosine kinases leading to reduced cell proliferation in cancer models.
Anticancer ActivityInduced significant G2/M phase arrest in HCT-116 cells with IC50 values in the low nanomolar range.
Antimicrobial ActivityShowed moderate to good activity against S. aureus and E. coli compared to standard antibiotics.

5. Metabolic Pathways

The metabolic pathways involved with this compound are primarily mediated by cytochrome P450 enzymes in the liver, leading to various metabolites that may also exhibit biological activity. Understanding these pathways is crucial for assessing the compound's pharmacokinetics and potential toxicity.

6. Conclusion

The biological activity of this compound underscores its potential as a therapeutic agent in treating various diseases, particularly cancer and infectious diseases. Continued research into its mechanisms of action and metabolic pathways will further elucidate its role in medicinal chemistry.

Q & A

Q. What synthetic strategies are optimal for introducing the fluorine substituent at the 5-position of 2-aminobenzimidazole?

Methodological Answer:
The fluorine atom at the 5-position can be introduced via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling. For SNAr, activate the precursor (e.g., 5-nitro-2-aminobenzimidazole) with electron-withdrawing groups to facilitate fluorine displacement. Use KF or CsF in polar aprotic solvents (DMF, DMSO) at 100–120°C . Alternatively, Suzuki-Miyaura coupling with fluorinated boronic acids (e.g., 5-fluorophenylboronic acid) requires Pd catalysts (e.g., Pd(PPh₃)₄) under inert atmospheres .

Q. How can HPLC and NMR resolve structural ambiguities in 2-amino-5-fluorobenzimidazole derivatives?

Methodological Answer:

  • HPLC: Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to separate isomers. Monitor retention times and spiking with authentic standards for confirmation .
  • NMR: Assign fluorine (¹⁹F NMR) and proton signals (¹H NMR) using 2D techniques (COSY, HSQC). For example, the ¹⁹F signal for 5-fluoro substitution typically appears at δ -110 to -120 ppm in DMSO-d₆ .

Q. What computational methods predict the electronic effects of fluorine substitution on benzimidazole reactivity?

Methodological Answer:
Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to analyze:

  • Electron-withdrawing effects of fluorine on aromatic ring polarization.
  • Frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites .
  • Solvent effects (PCM model) to correlate with experimental solubility .

Q. How do competing side reactions during synthesis impact yield, and how are they mitigated?

Methodological Answer:
Common side reactions include:

  • Over-fluorination: Control stoichiometry (1:1.2 substrate:fluorinating agent) and monitor reaction progress via TLC .
  • Oxidation of the amine group: Use inert atmospheres (N₂/Ar) and reducing agents (Na₂S₂O₃) to stabilize the amino group .

Q. How are contradictions in spectral data (e.g., conflicting melting points) resolved?

Methodological Answer:

  • Reproducibility: Validate purity via elemental analysis (C, H, N ±0.3%) and DSC for melting point consistency .
  • Polymorphism: Characterize crystalline forms using XRD and compare with literature data .

Q. What in vitro assays evaluate the biological activity of this compound analogs?

Methodological Answer:

  • Enzyme inhibition: Screen against kinases (e.g., EGFR) using fluorescence-based assays (Z′-LYTE™) .
  • Cellular uptake: Radiolabel (¹⁸F) derivatives and quantify uptake in cancer cell lines (e.g., HeLa) via scintillation counting .

Q. How is solubility optimized for in vivo studies of fluorinated benzimidazoles?

Methodological Answer:

  • Prodrug approach: Synthesize phosphate esters or PEGylated derivatives to enhance aqueous solubility .
  • Co-solvents: Use DMSO/PBS (≤10% v/v) or cyclodextrin inclusion complexes for intravenous administration .

Q. What mechanistic insights guide the design of fluorinated benzimidazole-based inhibitors?

Methodological Answer:

  • Structure-activity relationships (SAR): Modify substituents at the 1- and 2-positions to enhance target binding. For example, cyclohexyl groups improve hydrophobic interactions .
  • Kinetic studies: Use surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) with target proteins .

Q. How are reaction conditions optimized for scale-up synthesis?

Methodological Answer:

  • Catalyst loading: Reduce Pd catalyst from 5 mol% to 1 mol% by adding ligands (XPhos) to maintain efficiency .
  • Workflow: Implement flow chemistry for SNAr reactions to improve heat transfer and reduce reaction time .

Q. What advanced techniques characterize fluorine’s role in solid-state properties?

Methodological Answer:

  • X-ray crystallography: Resolve fluorine’s positional disorder in crystal lattices using high-resolution data (R-factor <5%) .
  • Solid-state NMR: ¹⁹F MAS NMR (20 kHz spinning rate) to analyze fluorine environments in polymorphs .

Properties

IUPAC Name

6-fluoro-1H-benzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FN3/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKYGXXIXMHTQFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00597420
Record name 6-Fluoro-1H-benzimidazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00597420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30486-73-8
Record name 6-Fluoro-1H-benzimidazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00597420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-fluoro-1H-1,3-benzodiazol-2-amine
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Feasible Synthetic Routes

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